molecular formula C32H43N15O24P4 B12405438 m7GpppAmpG

m7GpppAmpG

Cat. No.: B12405438
M. Wt: 1145.7 g/mol
InChI Key: AGWRKMKSPDCRHI-UQTMIEBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m7GpppAmpG involves the chemical coupling of nucleotides. The process typically includes the use of protecting groups to ensure selective reactions at specific sites on the nucleotide molecules. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

m7GpppAmpG primarily undergoes substitution reactions, where the phosphate groups can be modified or replaced with other chemical groups. These reactions are typically carried out under mild conditions to preserve the integrity of the nucleotide structure .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include phosphoramidites, protecting groups, and coupling agents. The reactions are often carried out in organic solvents such as acetonitrile, and the conditions are carefully controlled to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from the reactions involving this compound are modified nucleotides with altered phosphate groups. These modified nucleotides can be used in various biochemical applications, including the synthesis of capped RNA molecules .

Properties

Molecular Formula

C32H43N15O24P4

Molecular Weight

1145.7 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate

InChI

InChI=1S/C32H43N15O24P4/c1-44-9-47(25-15(44)27(53)43-32(35)41-25)29-19(51)17(49)11(67-29)4-64-73(56,57)70-75(60,61)71-74(58,59)65-5-12-20(21(62-2)30(68-12)45-7-38-13-22(33)36-6-37-23(13)45)69-72(54,55)63-3-10-16(48)18(50)28(66-10)46-8-39-14-24(46)40-31(34)42-26(14)52/h6-12,16-21,28-30,48-51H,3-5H2,1-2H3,(H11-,33,34,35,36,37,40,41,42,43,52,53,54,55,56,57,58,59,60,61)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,28-,29-,30-/m1/s1

InChI Key

AGWRKMKSPDCRHI-UQTMIEBXSA-N

Isomeric SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O

Canonical SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O

Origin of Product

United States

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